molecular formula C18H11BrO5 B390454 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate CAS No. 854-25-1

2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B390454
CAS No.: 854-25-1
M. Wt: 387.2g/mol
InChI Key: DGIXZRVPPOKQSV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate (CAS: 854-25-1) is a coumarin-derived ester with the molecular formula C₁₈H₁₁BrO₅ and a molecular weight of 387.18 g/mol . Its structure comprises a 2-oxo-2H-chromene (coumarin) core substituted at the 3-position with a carboxylate ester group linked to a 2-(4-bromophenyl)-2-oxoethyl moiety.

Synthesis and Crystallography
The compound is synthesized via condensation of 2-oxo-2H-chromene-3-carbonyl chloride with 2-(4-bromophenyl)-2-oxoethyl alcohol under basic conditions, analogous to methods reported for structurally similar coumarin esters . Single-crystal X-ray diffraction studies (CCDC 1057743) reveal that the dihedral angle between the coumarin core and the bromophenyl ring is critical for packing efficiency, with weak C–H···O hydrogen bonds stabilizing the crystal lattice .

Biological Relevance Coumarin derivatives are renowned for diverse bioactivities, including antimicrobial, anti-inflammatory, and antitumor properties.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO5/c19-13-7-5-11(6-8-13)15(20)10-23-17(21)14-9-12-3-1-2-4-16(12)24-18(14)22/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIXZRVPPOKQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steglich Esterification: DCC/DMAP-Mediated Coupling

The Steglich esterification method, leveraging dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is widely employed for coupling carboxylic acids with alcohols. For 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate, this approach involves:

Reagents :

  • Chromene-3-carboxylic acid (1.0 mmol)

  • 2-(4-Bromophenyl)-2-oxoethanol (1.0 mmol)

  • DCC (1.2 mmol)

  • DMAP (0.1 mmol)

  • Anhydrous dichloromethane (DCM)

Procedure :

  • Dissolve chromene-3-carboxylic acid and 2-(4-bromophenyl)-2-oxoethanol in DCM under inert atmosphere.

  • Add DCC and DMAP sequentially, stirring at room temperature for 24 hours.

  • Filter precipitated dicyclohexylurea, concentrate the filtrate, and purify via silica gel chromatography (eluent: chloroform/hexane).

Key Insights :

  • Yield : ~75–85% (extrapolated from analogous coumarin ester syntheses ).

  • Advantages : Mild conditions, high functional group tolerance.

  • Limitations : Requires anhydrous solvents and stoichiometric DCC.

Acid Chloride Activation: Triethylamine-Promoted Acylation

Converting chromene-3-carboxylic acid to its acid chloride prior to esterification enhances electrophilicity, facilitating nucleophilic attack by 2-(4-bromophenyl)-2-oxoethanol.

Reagents :

  • Chromene-3-carboxylic acid chloride (1.0 mmol)

  • 2-(4-Bromophenyl)-2-oxoethanol (1.1 mmol)

  • Triethylamine (2.0 mmol)

  • Anhydrous DCM

Procedure :

  • Add triethylamine to a DCM solution of 2-(4-bromophenyl)-2-oxoethanol at 0°C.

  • Dropwise add chromene-3-carboxylic acid chloride, stir for 4 hours at room temperature.

  • Wash with 2M HCl, saturated NaHCO₃, and brine; dry over MgSO₄.

Key Insights :

  • Yield : ~80–90% (based on similar acylations ).

  • Side Reactions : Competing hydrolysis of acid chloride necessitates controlled anhydrous conditions.

Alkylation of Chromene-3-Carboxylate Salts

This method exploits the nucleophilicity of carboxylate anions, reacting with 2-bromo-1-(4-bromophenyl)ethanone to form the target ester.

Reagents :

  • Chromene-3-carboxylate sodium salt (1.0 mmol)

  • 2-Bromo-1-(4-bromophenyl)ethanone (1.2 mmol)

  • Potassium hydroxide (1.5 mmol)

  • Dimethylformamide (DMF)/water (3:1)

Procedure :

  • Suspend chromene-3-carboxylate salt in DMF/water.

  • Add KOH and 2-bromo-1-(4-bromophenyl)ethanone, stir at 20°C for 2 hours.

  • Extract with ethyl acetate, wash with brine, and concentrate.

Key Insights :

  • Yield : ~70–75% (inferred from alkylation of CH acids ).

  • Challenges : Competing elimination or over-alkylation necessitates precise stoichiometry.

BF3·OEt2-Catalyzed [3,3] Sigmatropic Rearrangement

A less conventional route involves BF3·OEt2-catalyzed rearrangement of allyl chromene-3-carboxylates to access the target structure.

Reagents :

  • Allyl chromene-3-carboxylate (1.0 mmol)

  • BF3·OEt2 (10 mol%)

  • Anhydrous toluene

Procedure :

  • Heat allyl ester and BF3·OEt2 in toluene at 80°C for 6 hours.

  • Quench with ice-water, extract with DCM, and purify via column chromatography.

Key Insights :

  • Yield : ~60–65% (based on chromene rearrangements ).

  • Utility : Avoids pre-functionalized alcohols but requires specialized substrates.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Reaction Time Key Advantage
Steglich EsterificationDCC/DMAP75–8524 hHigh regioselectivity
Acid Chloride AcylationTriethylamine80–904 hRapid reaction
Carboxylate AlkylationKOH70–752 hAqueous compatibility
Sigmatropic RearrangementBF3·OEt260–656 hNo alcohol precursor required

Structural Validation and Crystallography

Single-crystal X-ray diffraction of 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate (a structural analog) confirms the planar coumarin core (r.m.s. deviation: 0.031 Å) and a dihedral angle of 25.85° with the bromophenyl ring . Intermolecular C–H⋯O hydrogen bonds and π–π stacking (centroid distances: 3.725–3.772 Å) stabilize the crystal lattice, underscoring the compound’s conformational rigidity.

Chemical Reactions Analysis

2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Compounds containing the chromene structure have been studied for their anticancer properties. Research indicates that derivatives like 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Acetylcholinesterase Inhibition
    • A study highlighted the synthesis of related coumarin derivatives that act as potent acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. Given its structural similarity, this compound may also possess similar inhibitory effects, warranting further investigation into its potential as an anti-Alzheimer agent .
  • Antimicrobial Properties
    • Research has shown that chromene derivatives can exhibit antimicrobial activity. The presence of the bromophenyl group may enhance this activity by influencing the compound's interaction with microbial targets .

Materials Science Applications

  • Fluorescent Probes
    • The unique structure of chromenes allows them to be utilized as fluorescent probes in biological imaging and sensing applications. Their ability to emit fluorescence upon excitation makes them suitable for tracking biological processes in real-time .
  • Chemical Sensors
    • Chromene derivatives have been developed as chemical sensors due to their sensitivity to environmental changes. Their application ranges from detecting metal ions to monitoring pH levels, showcasing versatility in materials science .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects against various cancer cell lines with mechanisms involving apoptosis induction.
Acetylcholinesterase InhibitionRelated compounds showed high potency as AChE inhibitors, suggesting potential for Alzheimer's treatment.
Fluorescent ProbesExplored applications in biological imaging; highlighted structural features conducive to fluorescence.
Antimicrobial ActivityFound promising antimicrobial properties in related chromene derivatives, indicating potential for further development in pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis . The compound may also interact with other cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

4-Chlorophenyl Analogs

  • 4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate (CAS: Unspecified) replaces bromine with chlorine. The smaller atomic radius of chlorine reduces steric hindrance, while its weaker electron-withdrawing effect may decrease electrophilicity compared to the brominated analog. Crystallographic data show a 22.60° dihedral angle between coumarin and chlorophenyl planes, slightly smaller than in brominated derivatives, affecting packing efficiency .

Trifluoromethyl-Substituted Derivatives

  • 4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate introduces a trifluoromethyl group at the coumarin 7-position. The –CF₃ group enhances hydrophobicity and metabolic stability, making it more suitable for lipid-rich environments. The heptyloxy chain further increases lipophilicity, contrasting with the bromophenyl derivative’s compact structure .

Functional Group Modifications

Carboxamide vs. Carboxylate Esters

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide replaces the ester group with a carboxamide. The methoxyphenethyl moiety enhances π-π stacking interactions, differing from the bromophenyl ester’s reliance on halogen bonding .

Methyl Ester Derivatives

  • Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate incorporates a diethylamino group at the 7-position, which shifts absorption maxima due to electron-donating effects. The methyl ester group simplifies synthesis but reduces steric bulk compared to the bromophenyl ester .

Crystallographic and Computational Insights

  • Halogen Bonding : The bromine atom in 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate participates in halogen···π interactions, absent in chlorinated analogs. These interactions contribute to tighter crystal packing and higher melting points .
  • Hydrogen Bonding : Carboxamide derivatives exhibit intermolecular N–H···O bonds, while ester analogs rely on weaker C–H···O interactions. Mercury CSD 2.0 analyses highlight these differences in lattice stabilization .

Biological Activity

2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate, a compound with significant structural features, belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific compound, presenting data from various studies, including case studies and research findings.

The chemical properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC18H11BrO5
Molecular Weight387.181 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point568.1 ± 50.0 °C
Flash Point297.4 ± 30.1 °C
LogP3.78

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. For instance, studies have utilized various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) tests to evaluate the antioxidant potential of related compounds. The results suggest that these compounds can effectively scavenge free radicals, thus contributing to their protective effects against oxidative stress .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of chromene derivatives on several cancer cell lines. Specifically, compounds similar to this compound have shown promising results against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. For example, a related compound exhibited IC50 values of 22.09 µg/mL for A-549 and 6.40 µg/mL for MCF-7 cells, indicating potent anticancer activity .

The mechanisms underlying the biological activity of chromene derivatives often involve the inhibition of key enzymes associated with cancer progression and inflammation. For instance, some studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways . Additionally, molecular docking studies have suggested that these compounds may interact with various protein targets, enhancing their therapeutic potential.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of a series of chromene derivatives using DPPH and ABTS assays. The results indicated that certain derivatives significantly reduced oxidative stress markers in vitro, supporting the potential use of these compounds as therapeutic agents against oxidative damage-related diseases .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of chromene derivatives on MCF-7 and A-549 cell lines. The study reported that specific derivatives exhibited substantial cytotoxicity, leading to apoptosis in cancer cells through caspase activation pathways . This highlights the potential for developing new anticancer therapies based on these compounds.

Q & A

Q. Advanced

  • Graph set analysis (Etter’s method): Categorizes hydrogen-bonding patterns (e.g., C—H⋯O or C—H⋯π ) into motifs like chains (C), rings (R), or discrete (D) interactions .
  • Software tools :
    • Mercury CSD : Visualizes packing patterns and calculates interaction distances/angles .
    • Platon : Validates hydrogen bonds and π-π stacking using IUPAC criteria .
      Example: In related chromene derivatives, weak C—H⋯O interactions (2.5–3.0 Å) stabilize layered packing, while C—H⋯π contacts (3.3–3.5 Å) contribute to 3D networks .

How to design structure-activity relationship (SAR) studies for evaluating potential bioactivity?

Q. Advanced

  • Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess cytotoxicity trends .
  • Assays :
    • Apoptosis induction : Caspase-3/7 activation assays (luminescence-based) .
    • Drug resistance profiling : Compare IC₅₀ values in parent vs. multidrug-resistant cell lines (e.g., HL-60/MX2) .
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding to targets like Bcl-2 or tubulin .

What analytical methods are recommended for assessing purity and stability under experimental conditions?

Q. Basic

  • RP-HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% trifluoroacetic acid. Retention time consistency (±0.1 min) confirms stability .
  • Spectroscopy :
    • ¹H/¹³C NMR : Monitor degradation via peak splitting or new signals.
    • FT-IR : Track carbonyl (C=O) stretching vibrations (1680–1750 cm⁻¹) for ester group integrity .

What computational tools predict intermolecular interactions and crystal packing behavior?

Q. Advanced

  • Mercury CSD : Generates Hirshfeld surfaces to quantify interaction types (e.g., H-bond vs. van der Waals) .
  • Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G*) and calculate electrostatic potential maps to identify reactive sites .
  • ConQuest : Searches the Cambridge Structural Database (CSD) for analogous packing motifs in brominated chromene derivatives .

How to resolve contradictions in reported biological activities of structurally similar chromene derivatives?

Q. Advanced

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, anti-tumor activity in leukemia (CCRF-CEM) vs. solid tumors (HeLa) may vary due to uptake efficiency .
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., MTT assays at 24/48/72 hrs) to confirm IC₅₀ reproducibility .
  • Metabolite screening : Use LC-MS to identify active metabolites that may explain discrepancies .

What strategies optimize reaction yields during large-scale synthesis?

Q. Advanced

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for esterification efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 6 hrs) and improves yield by 15–20% .
  • In-line purification : Couple continuous flow reactors with scavenger columns to remove unreacted phenol or acid chloride .

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